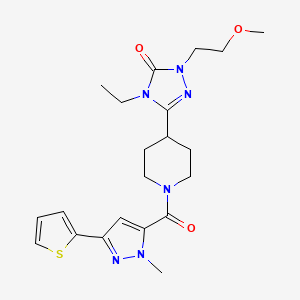

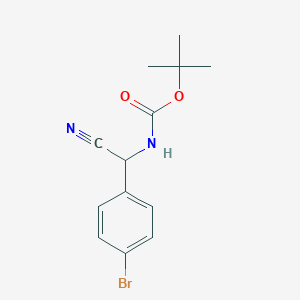

5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. This particular compound is not directly mentioned in the provided papers, but its structure suggests it could have potential biological activity, given the presence of the indole moiety, which is common in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives can be approached through various methods. For instance, the synthesis of 3-carboxyisoxazole compounds has been achieved by cycloaddition reactions, as described in the synthesis of a prodrug for an antiarthritic agent . Similarly, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, indicating that the cyclopropyl group can be introduced into the isoxazole ring . Another method involves the cyclization of N, O-diBoc-protected beta-keto hydroxamic acids, which can be synthesized from acyl Meldrum's acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, which can be functionalized at various positions to yield different properties. The presence of substituents like the cyclopropyl group can influence the molecule's conformation and, consequently, its biological activity . The indole moiety in the compound of interest is known for its presence in many natural products and pharmaceuticals, which could contribute to the compound's potential interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, they can participate in formal [3 + 2] cycloadditions to yield pyrrole derivatives , or they can be involved in Pd-catalyzed cyclization reactions to form imidazo[1,5-a]indole derivatives . These reactions demonstrate the versatility of isoxazole compounds in chemical transformations, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their substitution patterns. For instance, the introduction of a cyclopropyl group can affect the compound's lipophilicity, which in turn can influence its absorption and distribution in biological systems . The presence of functional groups such as hydroxyl or carboxamide can also impact the solubility and hydrogen bonding capacity of the compound, which are important factors in drug design.

Wissenschaftliche Forschungsanwendungen

Biomimetic Synthesis

Studies have focused on the synthesis of complex molecules through biomimetic strategies. For instance, research on the synthesis of 5-substituted isoxazole-4-carboxylic esters has been aimed at developing a biomimetic synthesis of α-cyclopiazonic acid. This process involves the conversion of ethyl acetoacetate into sulfonium salts, demonstrating the potential of isoxazole derivatives in synthesizing biologically relevant compounds (Moorthie et al., 2007).

Herbicidal Activity

The design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been explored for their herbicidal activity. By connecting pharmacophores from known herbicides, researchers have developed compounds that exhibit significant inhibition against specific weeds, highlighting the agricultural applications of such chemical structures (Sun et al., 2020).

Drug Discovery and Development

Isoxazole derivatives have been synthesized and evaluated for their potential as drug candidates in various therapeutic areas. For instance, compounds with isoxazole structures have been studied for their role as 5-HT4 receptor antagonists, indicating their potential use in treating gastrointestinal disorders (Schaus et al., 1998). Similarly, the exploration of isoxazole-containing compounds as inhibitors of carbonic anhydrase II and VII sheds light on their possible therapeutic applications in conditions like glaucoma and neuropathic pain (Altuğ et al., 2017).

Bioreductive Antitumor Agents

Research into 2-cyclopropylindoloquinones and related compounds as bioreductively activated antitumor agents demonstrates the potential of these structures in cancer therapy. These studies focus on the cytotoxicity of such compounds under hypoxic conditions, a common characteristic of solid tumors, indicating their potential as targeted cancer therapies (Naylor et al., 1997).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for this compound could involve further exploration of its therapeutic potential and the development of new useful derivatives.

Wirkmechanismus

Target of Action

The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .

Mode of Action

The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR, resulting in modulated lipid and glucose metabolism, and bile acid synthesis .

Biochemical Pathways

The activation of FXR leads to the modulation of several biochemical pathways. These include pathways involved in the regulation of lipid and glucose metabolism , and bile acid synthesis . The downstream effects of these changes include the lowering of low-density lipoprotein (LDL) and triglycerides, and the raising of high-density lipoprotein (HDL) in preclinical species .

Pharmacokinetics

The compound’s robust lipid-modulating properties suggest it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include changes in the expression of genes regulated by FXR. This leads to modulated lipid and glucose metabolism, and bile acid synthesis . At a physiological level, these changes result in the lowering of LDL and triglycerides, and the raising of HDL .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-21-7-6-12-8-13(4-5-15(12)21)16(22)10-19-18(23)14-9-17(24-20-14)11-2-3-11/h4-9,11,16,22H,2-3,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUMZZDQRFPIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC(=C3)C4CC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)